1-Bromo-3-[(4-methylphenoxy)methyl]benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-[(4-methylphenoxy)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-11-5-7-14(8-6-11)16-10-12-3-2-4-13(15)9-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRMBXUMRJBLPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60279058 | |
| Record name | 1-bromo-3-[(4-methylphenoxy)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60279058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5422-46-8 | |
| Record name | NSC11169 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11169 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromo-3-[(4-methylphenoxy)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60279058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Bromo 3 4 Methylphenoxy Methyl Benzene
Regioselective Bromination Approaches on the Benzene (B151609) Ring
Achieving the desired 1,3-substitution pattern (meta-substitution) on the benzene ring is a key challenge in the synthesis of the target compound. The [(4-methylphenoxy)methyl] group is an ortho-, para-directing group due to its electron-donating nature. makingmolecules.com Therefore, direct bromination of the parent molecule, (4-methylphenoxy)methyl]benzene, would unfavorably yield ortho- and para-isomers. Strategic approaches are necessary to install the bromine atom at the meta position.
Directed Ortho-Metalation Strategies for Precise Bromine Installation
Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization at the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org In this strategy, a heteroatom-containing group on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation of the nearest (ortho) ring proton. wikipedia.org While the ether oxygen in a benzyl (B1604629) ether can act as a DMG, it is generally considered a weak director. researchgate.netbaranlab.org
For the synthesis of 1-Bromo-3-[(4-methylphenoxy)methyl]benzene, DoM is not a direct or practical approach for installing the bromine at the 3-position relative to the ether-linked methyl group. The directing group would guide the metalation, and subsequent bromination, to the ortho position (the 2- or 6-position), not the desired meta position. wikipedia.org Therefore, this strategy would be more applicable to synthesizing isomers of the target compound but is not suitable for achieving the specific 1,3-substitution pattern required.
Electrophilic Aromatic Substitution with Controlled Regioselectivity for Monobromination
Given that the ether substituent is an ortho, para-director, direct electrophilic aromatic substitution (EAS) on (4-methylphenoxy)methyl]benzene is not a viable route to the meta-bromo product. makingmolecules.com To achieve the desired regiochemistry, the synthesis must proceed by introducing the bromine atom before the ether linkage is formed or by using a directing group that can be later modified or removed.
A more effective strategy involves starting with a meta-substituted precursor. For example, the synthesis can begin with 3-bromotoluene (B146084). The benzylic position of 3-bromotoluene can be selectively brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., peroxides) and light. youtube.com This reaction, a radical substitution, specifically targets the benzylic C-H bond and avoids electrophilic substitution on the aromatic ring. youtube.comnih.gov The resulting 3-bromobenzyl bromide is a key intermediate that possesses the correct bromine placement for the subsequent etherification step.
Another approach could involve starting with a substrate containing a meta-directing group, performing the bromination, and then converting the directing group into the desired benzylic ether. chemistrysteps.com For instance, one could start with 3-methylbenzoic acid, brominate it at the 5-position (meta to the carboxyl group), and then reduce the carboxylic acid to a hydroxymethyl group, which can then be used in an ether synthesis. This multi-step process ensures the bromine is correctly positioned. youtube.com
Ethereal Linkage Formation Techniques for the Phenoxy Moiety
The formation of the C-O-C ether bond is the second critical transformation in the synthesis of this compound. Both classical and modern catalytic methods are available for this purpose.
Optimized Williamson Ether Synthesis Variants for -[(4-methylphenoxy)methyl]benzene Formation
The Williamson ether synthesis is a robust and widely used method for preparing ethers. masterorganicchemistry.com In the context of synthesizing the target molecule, this reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. The most direct route involves reacting the sodium or potassium salt of p-cresol (B1678582) (p-cresolate) with 3-bromobenzyl bromide. chegg.com
The reaction is typically performed by first deprotonating p-cresol with a strong base like sodium hydride (NaH) to form the more nucleophilic phenoxide. This is then reacted with 3-bromobenzyl bromide. Since 3-bromobenzyl bromide is a primary benzylic halide, it is an excellent substrate for the SN2 reaction, leading to high yields of the desired ether. masterorganicchemistry.com To enhance reaction rates and improve yields, especially in large-scale synthesis, phase-transfer catalysts such as tetrabutylammonium (B224687) bromide can be employed. chegg.com These catalysts facilitate the transfer of the phenoxide from an aqueous or solid phase to the organic phase where the benzyl halide is dissolved.
| Base | Solvent | Catalyst | Temperature (°C) | Typical Yield |
|---|---|---|---|---|
| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | None | 25-60 | Good to Excellent |
| Potassium Carbonate (K2CO3) | Acetone (B3395972) / Acetonitrile (B52724) | None | Reflux | Good |
| Sodium Hydroxide (B78521) (NaOH) | Water / Toluene (B28343) | Tetrabutylammonium Bromide | 80-100 | Excellent |
Palladium-Catalyzed C-O Coupling Approaches in Aryl Alkyl Ether Construction
Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which has been extended to C-O bond formation. organic-chemistry.orgrsc.org These methods provide an alternative route for constructing the aryl alkyl ether linkage. This approach could involve coupling 3-bromobenzyl alcohol with an activated aryl partner like 4-bromotoluene, or more directly, coupling 3-bromobenzyl bromide with p-cresol.
The reaction typically requires a palladium catalyst, such as Pd(OAc)2 or Pd2(dba)3, in combination with a specialized phosphine (B1218219) ligand (e.g., XPhos, SPhos) and a base (e.g., Cs2CO3, K3PO4). rsc.orgscirp.org While highly effective for a wide range of substrates, for a relatively straightforward etherification like the one required here, the Williamson synthesis is often more cost-effective and operationally simpler. However, for more complex or sterically hindered substrates, palladium-catalyzed methods can offer superior yields and milder reaction conditions. scirp.orgtnstate.edu Copper-catalyzed Ullmann-type reactions also present a viable, often more economical, alternative to palladium for diaryl ether synthesis and can be adapted for aryl alkyl ethers. cmu.eduorganic-chemistry.org
| Palladium Source | Ligand | Base | Solvent | Key Advantage |
|---|---|---|---|---|
| Pd(OAc)2 | Buchwald Ligands (e.g., XPhos) | Cs2CO3 | Toluene / Dioxane | High tolerance for functional groups. rsc.org |
| PdCl2(dppf) | dppf | NaOtBu | Toluene | Effective for a range of halides. scirp.org |
| CuI / Cu2O (Ullmann) | DMG, Salicylaldoxime | Cs2CO3 | Acetonitrile / Xylenes | Lower catalyst cost. organic-chemistry.org |
Multi-Step Synthetic Sequences and Process Optimization
An efficient and scalable synthesis of this compound relies on a logical sequence of reactions and optimization of each step. The most common and practical route involves a two-step process starting from commercially available materials.
Proposed Synthetic Route:
Benzylic Bromination: 3-Bromotoluene is subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO) in a non-polar solvent such as carbon tetrachloride (CCl4), under light irradiation. This selectively yields 3-bromobenzyl bromide.
Williamson Ether Synthesis: The prepared 3-bromobenzyl bromide is then reacted with p-cresol in the presence of a base (e.g., K2CO3 or NaOH) and optionally a phase-transfer catalyst in a suitable solvent (e.g., acetonitrile or a biphasic system) to form the final product, this compound.
Process Optimization:
Reagent Selection: Using NBS for benzylic bromination is highly selective and avoids unwanted ring bromination. youtube.com For the etherification, using an inorganic base like K2CO3 in acetone is often preferred for ease of workup over using reactive metal hydrides.
One-Pot Procedures: While a sequential two-step process is robust, investigations into a one-pot synthesis could improve efficiency by minimizing purification of the intermediate 3-bromobenzyl bromide, which is a lachrymator. However, the compatibility of reagents and conditions for both steps would need careful consideration.
Purification: The final product is typically purified by distillation under reduced pressure or by column chromatography to remove unreacted starting materials and by-products. prepchem.com
| Step | Starting Material | Reagents | Intermediate/Product | Typical Yield |
|---|---|---|---|---|
| 1 | 3-Bromotoluene | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO), CCl4, light | 3-Bromobenzyl bromide | >80% |
| 2 | 3-Bromobenzyl bromide + p-Cresol | K2CO3, Acetonitrile | This compound | >85% |
Convergent and Divergent Synthesis of this compound Precursors
The construction of this compound is logically approached through methods that assemble the molecule from key precursors. Both convergent and divergent strategies offer distinct advantages for synthesizing these building blocks.
A convergent synthesis is the most direct and common approach for this target. It involves the separate synthesis of two primary fragments which are then joined in a final step. For this compound, the key disconnection is at the ether oxygen, leading to a 3-bromobenzyl electrophile and a 4-methylphenoxide nucleophile.
Precursor 1: The Electrophile (3-Bromobenzyl Halide or Alcohol)
3-Bromobenzyl alcohol is a key intermediate that can be prepared via the reduction of 3-bromobenzaldehyde (B42254) using a reducing agent like sodium borohydride (B1222165) in ethanol. chemicalbook.comlookchem.com This alcohol serves as a direct precursor to the corresponding halide.
3-Bromobenzyl bromide , the activated electrophile for the etherification, can be synthesized from 3-bromobenzyl alcohol using reagents like phosphorus tribromide or thionyl bromide. organic-chemistry.org Alternatively, it can be formed through the highly regioselective radical bromination of 3-bromotoluene at the benzylic position. cecri.res.incecri.res.inpearson.com
Precursor 2: The Nucleophile (4-Methylphenoxide)
The nucleophile is derived from p-cresol (4-methylphenol), a readily available industrial chemical. The corresponding alkoxide (or phenoxide) is generated by treating p-cresol with a suitable base, such as sodium hydroxide (NaOH) or sodium hydride (NaH), which deprotonates the phenolic hydroxyl group. youtube.com
A divergent synthesis strategy would enable the creation of a library of analogous compounds from a single, common intermediate. Starting with a versatile precursor like 3-bromobenzyl alcohol, a variety of ethers can be synthesized. By reacting this alcohol with a range of different substituted phenols, a diverse set of final products can be efficiently generated. researchgate.net This approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.
Chemo- and Regioselectivity Considerations in Key Bond-Forming Steps
The successful synthesis of this compound hinges on controlling the selectivity of the reactions, particularly the precursor synthesis and the final etherification step.
Regioselectivity in Precursor Synthesis: The synthesis of the 3-bromobenzyl precursor requires careful regiochemical control.
Ring Bromination of Toluene: Synthesizing the 3-bromotoluene starting material is challenging. The methyl group of toluene is an ortho-, para-directing group in electrophilic aromatic substitution. pearson.com Therefore, direct bromination of toluene will preferentially yield 2-bromo- and 4-bromotoluene. Achieving meta-bromination to form 3-bromotoluene requires non-standard conditions or multi-step synthetic sequences that circumvent this directing effect.
Side-Chain Bromination: Once 3-bromotoluene is obtained, its conversion to 3-bromobenzyl bromide requires benzylic bromination. This reaction, typically using N-bromosuccinimide (NBS) with a radical initiator, is highly regioselective for the benzylic position over the aromatic ring, ensuring the bromine is introduced on the methyl group. cecri.res.inrsc.org Electrochemical methods using two-phase electrolysis have also been shown to be highly regioselective for side-chain bromination of toluene derivatives. cecri.res.incsircentral.net
Chemoselectivity in the Etherification Step: The key bond-forming step is the Williamson ether synthesis, an SN2 reaction between the 4-methylphenoxide and 3-bromobenzyl bromide. wikipedia.orgbyjus.comnumberanalytics.com
O-alkylation vs. C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. To favor the desired O-alkylation product (the ether), polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are typically used. byjus.comnumberanalytics.com These solvents solvate the cation but leave the oxygen nucleophile relatively free to react.
SN2 vs. Elimination: The Williamson synthesis works best with primary alkyl halides. masterorganicchemistry.compearson.comyoutube.com Since 3-bromobenzyl bromide is a primary benzylic halide, the SN2 substitution pathway is strongly favored over the competing E2 elimination reaction. masterorganicchemistry.com The use of a secondary or tertiary halide would significantly increase the amount of elimination byproduct. masterorganicchemistry.com
Green Chemistry Principles and Sustainable Synthesis of the Compound
Applying green chemistry principles to the synthesis of this compound aims to reduce waste, minimize energy consumption, and avoid hazardous substances.
Catalyst-Free and Solvent-Free Methodologies
Traditional organic syntheses often rely on volatile and hazardous organic solvents. Modern methods seek to eliminate or replace these solvents to create more environmentally benign processes.
Solvent-Free Synthesis: The Williamson etherification can be performed under solvent-free conditions. This often involves grinding the phenol (B47542) (p-cresol), a solid base like potassium carbonate (K₂CO₃), and the alkylating agent (3-bromobenzyl bromide) together, sometimes with gentle heating. tandfonline.comtandfonline.comresearchgate.net These methods can lead to high yields and purity while drastically reducing solvent waste. tandfonline.comresearchgate.net
Microwave-Assisted Synthesis: The use of microwave irradiation has become a prominent tool for accelerating organic reactions. sacredheart.edunumberanalytics.com Microwave-assisted Williamson ether synthesis can dramatically reduce reaction times from hours to minutes and can often be conducted with minimal or no solvent, leading to higher energy efficiency and throughput. wikipedia.orgorgchemres.orgsid.ir
Phase-Transfer Catalysis (PTC): While not strictly solvent-free, PTC is a greener alternative that avoids the need for anhydrous conditions and expensive polar aprotic solvents. acs.orgacs.org A phase-transfer catalyst, such as tetrabutylammonium bromide, facilitates the transfer of the phenoxide nucleophile from an aqueous phase (where it is formed with NaOH) to an organic phase containing the benzyl bromide. utahtech.eduyoutube.com This allows for the use of water as a solvent and milder reaction conditions. acs.org
Atom Economy and Reaction Efficiency Enhancements in Synthetic Routes
Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating what percentage of the mass of the reactants is incorporated into the desired product. scranton.edu
The conventional Williamson ether synthesis for this compound, while effective, does not have perfect atom economy due to the formation of a stoichiometric salt byproduct.
The reaction can be represented as: C₇H₆Br₂ + C₇H₈O + NaOH → C₁₄H₁₃BrO + NaBr + H₂O (3-Bromobenzyl bromide + p-Cresol + Sodium Hydroxide → Product + Sodium Bromide + Water)
The atom economy is calculated as: % Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of All Reactants) x 100
The following table details the calculation for this synthesis.
| Reactant/Product | Chemical Formula | Molecular Weight (g/mol) | Role |
|---|---|---|---|
| 3-Bromobenzyl bromide | C₇H₆Br₂ | 249.93 | Reactant |
| p-Cresol | C₇H₈O | 108.14 | Reactant |
| Sodium Hydroxide | NaOH | 40.00 | Reactant |
| Total Reactant Mass | - | 398.07 | - |
| This compound | C₁₄H₁₃BrO | 277.16 | Desired Product |
| Sodium Bromide | NaBr | 102.89 | Byproduct |
| Water | H₂O | 18.02 | Byproduct |
Calculation: (277.16 / 398.07) * 100 = 69.6%
The atom economy of approximately 69.6% indicates that over 30% of the reactant mass is converted into byproducts (sodium bromide and water). While reaction yield describes the efficiency of a specific experimental procedure, atom economy reveals the intrinsic efficiency of the chemical transformation itself. scranton.edu
Enhancements in reaction efficiency can be achieved through catalytic approaches that avoid stoichiometric reagents. For instance, advanced methods are being explored that use weak alkylating agents like alcohols at high temperatures, which can proceed catalytically and produce water as the only byproduct, thus achieving a much higher atom economy. acs.org Such catalytic Williamson ether synthesis (CWES) processes represent a significant step toward more sustainable chemical manufacturing. acs.org
Mechanistic Investigations and Reactivity Profiles of 1 Bromo 3 4 Methylphenoxy Methyl Benzene
Reactivity at the Bromine Center
The bromine atom attached to the benzene (B151609) ring is a key functional group that enables a variety of powerful bond-forming reactions. As an aryl bromide, it is a common substrate for transition metal-catalyzed cross-coupling reactions and the formation of organometallic reagents.
Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds, with aryl bromides being ideal substrates due to their balanced reactivity. libretexts.org The reactivity order for aryl halides in these reactions is typically I > Br > OTf >> Cl. libretexts.org While specific studies on 1-Bromo-3-[(4-methylphenoxy)methyl]benzene are not prevalent, its reactivity can be inferred from studies on analogous aryl bromides such as 1-bromo-3-(phenoxymethyl)benzene (B1342240) and other substituted bromobenzenes.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an organohalide to form a C-C bond. nih.govnih.gov It is widely used due to the mild reaction conditions and the commercial availability and stability of the boron reagents. nih.govnih.govscielo.br For a substrate like this compound, a Suzuki coupling would yield a biaryl structure. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. scielo.br
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide. wikipedia.org This transformation is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgresearchgate.net Copper-free versions have also been developed to prevent the undesired homocoupling of the alkyne (Glaser coupling). wikipedia.orgucsb.edu Coupling of this compound with an alkyne would produce an arylalkyne derivative.
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. organic-chemistry.org It is known for its high functional group tolerance. The reaction of this compound with an organozinc compound would provide a route to substituted diarylmethanes or other complex structures. rsc.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. organic-chemistry.org It has become a premier method for synthesizing aryl amines, largely replacing harsher traditional methods. organic-chemistry.org The reaction can also be adapted for C-S bond formation (thiolation). A variety of phosphine ligands and bases can be employed to couple a wide range of amines and thiols with aryl bromides. organic-chemistry.orgresearchgate.net
Table 1: Representative Conditions for Cross-Coupling Reactions of Aryl Bromides This table presents generalized conditions based on reactions with analogous aryl bromides, as direct data for this compound is limited.
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Temp. (°C) | Ref. |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | nih.gov |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N / Piperidine | THF | RT - 100 | wikipedia.orgresearchgate.net |
| Buchwald-Hartwig | Secondary Amine | Pd₂(dba)₃ / RuPhos | NaOt-Bu | Toluene | 80-110 | organic-chemistry.orgresearchgate.net |
| Negishi | Organozinc reagent | Pd₂(dba)₃ / PCyp₃ | - | THF/NMP | 80 | organic-chemistry.org |
The mechanism for most palladium-catalyzed cross-coupling reactions proceeds through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orguwindsor.cayoutube.com
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step of the cycle. nih.gov
Transmetalation: The organic group from the coupling partner (e.g., organoboron, organozinc, or organocopper acetylide) is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst. youtube.com
The choice of phosphine ligand is critical for the efficiency of the catalytic cycle. Ligands influence the stability, reactivity, and substrate scope of the catalyst. nih.gov Electron-rich and sterically bulky phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or biarylphosphines like SPhos and XPhos, are often highly effective. They promote the oxidative addition and reductive elimination steps while preventing catalyst decomposition. nih.govorganic-chemistry.org The steric bulk of the ligand can also influence which species is active in the catalytic cycle. researchgate.net
Table 2: Common Phosphine Ligands and Their General Effects in Cross-Coupling
| Ligand | General Characteristics | Typical Applications/Effects | Ref. |
| Triphenylphosphine (PPh₃) | Basic, robust, moderately bulky | General purpose, often requires higher temperatures | scielo.bruwindsor.ca |
| Tri(t-butyl)phosphine (P(t-Bu)₃) | Very bulky, strongly electron-donating | Highly active for sterically hindered substrates, accelerates reductive elimination | nih.gov |
| XPhos / SPhos | Bulky biarylphosphines, electron-rich | Broad substrate scope, high catalytic activity at low loadings, effective for challenging couplings | organic-chemistry.orgnih.gov |
| dppf | Bidentate ferrocenyl ligand | Stabilizes catalyst, good for Suzuki and Buchwald-Hartwig reactions | nih.gov |
While the cross-coupling reaction at the achiral bromine center does not itself create a stereocenter, the potential for stereochemistry arises from the benzylic C-H and C-O bonds of the ether linkage. If a subsequent transformation were to create a new chiral center on the coupled product, diastereoselectivity would become a key consideration.
More directly, recent advances have shown that the benzylic ether itself can be a site for stereospecific cross-coupling. Nickel-catalyzed reactions of benzylic ethers with organozinc reagents have been shown to proceed with high stereospecificity, typically resulting in an inversion of configuration at the benzylic center. acs.org Although this involves reactivity at the ether linkage (see section 3.2), it highlights a powerful strategy for controlling stereochemistry in molecules with this structural motif. Should the benzylic carbon of this compound be prochiral or chiral, such a reaction could provide access to enantioenriched products. acs.org
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. However, this reaction generally requires the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These EWGs are necessary to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. philadelphia.edu.jo
The this compound molecule lacks such strong activating groups. The (4-methylphenoxy)methyl substituent at the meta position does not provide the necessary resonance stabilization for an SNAr reaction to proceed under typical conditions. Therefore, direct substitution of the bromine by nucleophiles like hydroxides or amines via the addition-elimination SNAr mechanism is highly unlikely. libretexts.org
An alternative, though much harsher, pathway is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. This requires an extremely strong base, such as sodium amide (NaNH₂), to deprotonate a proton ortho to the bromine, followed by elimination of bromide. chemistrysteps.comyoutube.com The subsequent addition of a nucleophile to the benzyne can result in a mixture of regioisomers, which often limits its synthetic utility. libretexts.org
The bromine atom of this compound can be converted into highly reactive organometallic reagents through metal-halogen exchange.
Grignard Reagents: Reaction with magnesium metal in an ether solvent (like diethyl ether or THF) would form the corresponding Grignard reagent, 3-[(4-methylphenoxy)methyl]phenylmagnesium bromide. libretexts.org Grignard reagents are powerful nucleophiles and strong bases that readily react with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new C-C bonds. libretexts.orgchegg.com
Organolithium Reagents: Reaction with an alkyllithium reagent (typically n-butyllithium or t-butyllithium) at low temperatures results in lithium-bromine exchange to form the aryllithium species. taylorandfrancis.comyoutube.com Organolithium reagents are even more reactive and basic than their Grignard counterparts. libretexts.org
A critical consideration when preparing and using these organometallic reagents is the stability of the ether linkage. While generally stable, ether linkages can be cleaved by organolithium reagents, especially upon warming. libretexts.org Grignard reagents are less prone to this side reaction, but cleavage can still occur under harsh conditions. This potential intramolecular reactivity must be managed, typically by performing the reactions at low temperatures and using the organometallic reagent immediately after its formation.
Cross-Coupling Reactions for C-C, C-N, and C-S Bond Formation (e.g., Suzuki, Sonogashira, Negishi, Buchwald-Hartwig)
Reactivity of the Ethereal Linkage
The benzyl-type ether linkage in this compound is another key site for chemical modification. This functionality can be cleaved or can itself participate in cross-coupling reactions.
Common methods for cleaving benzyl (B1604629) ethers include:
Catalytic Hydrogenolysis: This classic method uses hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst to cleave the C(benzyl)-O bond, yielding a phenol (B47542) and toluene. organic-chemistry.org This method is clean but may be incompatible with other reducible functional groups. For instance, the aryl bromide could also be reduced under these conditions.
Acidic Cleavage: Strong acids can cleave benzyl ethers, but this method is limited to substrates that can tolerate harsh acidic conditions. organic-chemistry.org
Oxidative Cleavage: Oxidants such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used to cleave benzyl ethers, particularly those with electron-donating groups on the benzyl ring. organic-chemistry.org
More recently, transition metal-catalyzed reactions have been developed that use benzylic ethers as cross-coupling electrophiles. As mentioned previously, nickel-catalyzed reactions can couple benzylic ethers with organozinc reagents, proceeding with cleavage of the C-O bond and inversion of stereochemistry at the benzylic carbon. acs.org This represents a modern approach to functionalize the benzylic position, transforming the ether from a simple protecting group into an active participant in C-C bond formation.
Selective Cleavage Reactions and Functional Group Interconversions of the Phenoxy-Methyl Ether
The phenoxy-methyl ether linkage in this compound represents a key site for selective cleavage, enabling the separation of the two aromatic moieties and subsequent functional group interconversions. Common methods for the cleavage of benzyl ethers can be applied here, with the potential for selectivity depending on the chosen reagent and reaction conditions.
One of the most prevalent reagents for ether cleavage is boron tribromide (BBr₃). The reaction is thought to proceed via the formation of a Lewis acid-base adduct between the ether oxygen and the highly Lewis acidic BBr₃. This is followed by a nucleophilic attack of a bromide ion on the benzylic carbon, leading to the cleavage of the C-O bond. Hydrolysis of the resulting boronate esters yields the corresponding alcohol and phenol. Given the structure of the target molecule, this would likely produce 3-bromobenzyl alcohol and p-cresol (B1678582).
Another powerful method for the selective cleavage of benzyl ethers is catalytic hydrogenolysis. This reaction typically employs a palladium catalyst on a carbon support (Pd/C) and a hydrogen atmosphere. The benzyl C-O bond is susceptible to cleavage under these conditions, which would yield 3-bromotoluene (B146084) and p-cresol. A key advantage of this method is its mildness and high selectivity, often leaving other functional groups, such as the aryl bromide, intact. youtube.com
The selective cleavage of benzyl ethers in the presence of other sensitive functional groups can also be achieved using other reagent systems, such as boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂). organic-chemistry.org This reagent has been shown to efficiently debenzylate alcohols under mild conditions while tolerating a range of other protecting groups. organic-chemistry.org
Table 1: Representative Cleavage Reactions of Benzyl Ether Analogs
| Reagent/Catalyst | Substrate Type | Products | Notes |
|---|---|---|---|
| BBr₃ | Aryl Benzyl Ether | Aryl Alcohol, Benzyl Bromide | General and effective method for ether cleavage. |
| Pd/C, H₂ | Benzyl Ether | Alcohol, Toluene | Mild and selective hydrogenolysis of the C-O bond. youtube.com |
| BCl₃·SMe₂ | Benzyl Ether | Alcohol | Selective debenzylation in the presence of other functional groups. organic-chemistry.org |
Participation in Cycloaddition and Rearrangement Processes
While cycloaddition and rearrangement reactions are fundamental transformations in organic synthesis, their application to non-allylic benzyl aryl ethers like this compound is not extensively documented.
The Claisen rearrangement, a prominent nih.govnih.gov-sigmatropic rearrangement, is characteristic of allyl aryl ethers and would not be expected to occur with the saturated benzylic ether linkage in the title compound. However, other types of rearrangements, such as the Sommelet-Hauser and Wittig rearrangements, are known for certain benzyl quaternary ammonium (B1175870) salts and ethers, respectively. slideshare.net The conditions for these rearrangements, typically involving strong bases, could potentially lead to competing reactions at other sites of the molecule.
Cycloaddition reactions, such as the Diels-Alder reaction, typically involve the reaction of a conjugated diene with a dienophile. The aromatic rings of this compound are generally unreactive as dienes in such reactions under normal conditions due to the stability of the aromatic system. While some [3+2] cycloadditions involving oxyallyl cations have been reported, these are not directly applicable to the structure of the target molecule. researchgate.net The development of novel catalytic systems could potentially enable the participation of such molecules in cycloaddition reactions in the future.
Aromatic Ring Functionalization and Derivatization
The two distinct aromatic rings in this compound offer multiple sites for functionalization through electrophilic aromatic substitution and directed metalation reactions.
Electrophilic Aromatic Substitution on the Benzene and Toluene Moieties
Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, allowing for the introduction of a wide range of functional groups. libretexts.orgmasterorganicchemistry.comlibretexts.org In this compound, both the brominated benzene ring and the tolyl ring can undergo EAS, with the regioselectivity being dictated by the directing effects of the existing substituents.
The bromine atom on the first ring is a deactivating but ortho-, para-directing group. The phenoxy-methyl group (-OCH₂Ph) is an activating, ortho-, para-directing group. On the second ring, the methyl group is an activating, ortho-, para-director, while the ether oxygen is also ortho-, para-directing.
In a competitive situation, the tolyl ring, being activated by both the methyl and the ether oxygen, is expected to be significantly more reactive towards electrophiles than the brominated ring, which is deactivated by the bromine atom. youtube.com Therefore, electrophilic substitution would be predicted to occur preferentially on the tolyl ring.
For example, in a nitration reaction using a mixture of nitric acid and sulfuric acid, the nitro group would be expected to be introduced primarily at the positions ortho to the strongly activating phenoxy group on the tolyl ring. Steric hindrance from the bulky phenoxy-methyl group might favor substitution at the position para to the methyl group.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Predicted Major Product(s) | Rationale |
|---|---|---|---|
| Nitration | NO₂⁺ | Substitution on the tolyl ring, ortho to the phenoxy group | The tolyl ring is more activated due to the electron-donating methyl and phenoxy groups. |
| Bromination | Br⁺ | Substitution on the tolyl ring, ortho to the phenoxy group | The tolyl ring is more activated, directing the electrophile to the ortho and para positions. |
| Friedel-Crafts Acylation | RCO⁺ | Substitution on the tolyl ring, likely para to the methyl group | The tolyl ring is the more reactive nucleophile. Steric hindrance may favor the para position. |
Directed Metalation and Subsequent Electrophilic Quench Reactions
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, where a directing metalation group (DMG) guides a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. uwindsor.caharvard.edu In this compound, several potential DMGs exist.
The ether oxygen of the phenoxy-methyl group is a known DMG. uwindsor.ca It would direct lithiation to the positions ortho to the ether linkage on both rings. On the brominated ring, this would be the C2 and C6 positions. On the tolyl ring, this would be the positions ortho to the oxygen atom.
However, the bromine atom can undergo lithium-halogen exchange with organolithium reagents, which is often faster than deprotonation. uwindsor.ca This would lead to the formation of an aryllithium species at the C1 position of the brominated ring.
Transition Metal-Catalyzed Transformations Involving this compound
The presence of both a C-Br bond and multiple C-H bonds makes this compound a suitable substrate for various transition metal-catalyzed reactions.
C-H Activation Strategies Utilizing the Compound
Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical method for the formation of new carbon-carbon and carbon-heteroatom bonds. acs.orgrsc.org The benzylic C-H bonds of the methylene (B1212753) bridge in this compound are potential sites for such functionalization.
For instance, photoredox catalysis has been employed for the direct arylation of benzylic ethers. nih.gov This methodology involves the merger of a thiol catalyst and an iridium photoredox catalyst to generate a benzylic radical which can then be coupled with an aryl partner. nih.gov Applying this strategy to the title compound could lead to the formation of a new C-C bond at the benzylic position.
Furthermore, the ether oxygen can act as a directing group in some C-H activation reactions, guiding a transition metal catalyst to functionalize an ortho C-H bond on one of the aromatic rings. The competition between the two rings and the various ortho positions would be a key factor in determining the outcome of such reactions. The development of practical C-H activation reactions often depends on the interplay between the substrate, the metal catalyst, and the ligands. youtube.com
Multi-Component Reactions Employing the Compound as a Synthon
The utility of this compound as a synthon extends beyond two-component couplings to the more complex and efficient field of multi-component reactions (MCRs). In these reactions, three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all starting materials. Such processes are highly valued in modern organic synthesis for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. The reactivity of the aryl bromide moiety in this compound makes it an excellent candidate for incorporation into various palladium-catalyzed MCRs, which often rely on the oxidative addition of an Ar-Br bond to a Pd(0) catalyst as the initiating step.
While specific literature detailing the use of this compound in MCRs is not extensively documented, its reactivity profile allows for its confident application in well-established MCR protocols. The C(sp²)–Br bond is the key reactive site, enabling its participation as an arylating agent in catalytic cycles that involve subsequent insertions of other components like alkynes, alkenes, or carbon monoxide, followed by a terminating reaction with a nucleophile. The benzyl ether linkage is generally stable under the neutral or mildly basic conditions typical of many palladium-catalyzed MCRs.
A prime example of a relevant MCR is the palladium-catalyzed three-component coupling of an aryl bromide, an internal alkyne, and a cyanide source. nih.govlookchem.com This type of reaction provides a direct pathway to synthesize β-arylalkenylnitriles, which are valuable intermediates in the synthesis of pharmaceuticals and functional materials. In this process, this compound can serve as the aryl bromide component. The general mechanism involves:
Oxidative addition of the aryl bromide to a Pd(0) complex.
Carbopalladation (insertion) of the internal alkyne into the Aryl-Pd bond.
Transmetalation or reaction with the cyanide source.
Reductive elimination to release the final product and regenerate the Pd(0) catalyst.
Studies on similar aryl bromides demonstrate the feasibility and efficiency of this transformation. For instance, various substituted aryl bromides have been successfully coupled with internal alkynes and potassium ferrocyanide, K₄[Fe(CN)₆], an environmentally benign cyanide source. nih.govacs.org The reaction conditions are typically mild, involving a palladium catalyst such as palladium(II) acetate (B1210297) with a suitable phosphine ligand.
The table below, derived from research on analogous three-component arylcyanations, illustrates the scope of the reaction with respect to the aryl bromide and alkyne, providing a strong basis for the expected reactivity of this compound in such a system. lookchem.com
| Aryl Bromide (Ar-Br) | Alkyne (R¹-C≡C-R²) | Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| Bromobenzene | Diphenylacetylene | Pd(OAc)₂ / dppf | DMAc | 120 | 81 |
| 4-Bromotoluene | Diphenylacetylene | Pd(OAc)₂ / dppf | DMAc | 120 | 85 |
| 4-Bromoanisole | Diphenylacetylene | Pd(OAc)₂ / dppf | DMAc | 120 | 80 |
| 1-Bromo-4-nitrobenzene | Diphenylacetylene | Pd(OAc)₂ / dppf | DMAc | 120 | 72 |
| 1-Bromo-3-methylbenzene | 1,2-Diphenylacetylene | Pd(OAc)₂ / dppf | DMAc | 120 | 83 |
| Bromobenzene | 1-Phenyl-1-propyne | Pd(OAc)₂ / dppf | DMAc | 120 | 75 |
Given this established reactivity, this compound would be expected to function effectively as the aryl bromide component, yielding a complex β-arylalkenylnitrile. Such transformations underscore the role of the title compound as a versatile synthon, capable of participating in sophisticated, one-pot reactions to rapidly construct elaborate molecular architectures. The development of such MCRs is crucial for creating libraries of complex molecules for applications in medicinal chemistry and materials science. scispace.comresearchgate.net
Advanced Spectroscopic and Structural Elucidation of 1 Bromo 3 4 Methylphenoxy Methyl Benzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR spectra, a complete and unambiguous assignment of all proton and carbon signals of 1-bromo-3-[(4-methylphenoxy)methyl]benzene can be achieved.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of its three key structural fragments: the 3-bromobenzyl group, the 4-methylphenoxy group, and the bridging methylene (B1212753) ether linkage.
The protons on the 3-bromobenzyl ring, being in different chemical environments, would likely appear as complex multiplets in the aromatic region (δ 7.0-7.6 ppm). The proton adjacent to the bromine atom and the one ortho to the CH₂ group would be the most deshielded. The protons on the 4-methylphenoxy ring would present as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring, typically in the range of δ 6.8-7.2 ppm. The benzylic protons of the -CH₂-O- linker are expected to produce a sharp singlet around δ 5.0-5.2 ppm, shifted downfield due to the adjacent oxygen and aromatic ring. The methyl protons of the 4-methylphenoxy group would give a singlet at approximately δ 2.3 ppm.
The ¹³C NMR spectrum would complement the proton data. The carbon atoms of the two aromatic rings would resonate in the δ 110-160 ppm region. The carbon bearing the bromine atom is anticipated around δ 122 ppm, while the ether-linked aromatic carbon of the p-cresol (B1678582) moiety would be significantly deshielded (around δ 156 ppm). The benzylic carbon of the -CH₂-O- group is expected around δ 70 ppm, and the methyl carbon should appear at approximately δ 20 ppm.
To definitively assign these resonances, a suite of 2D NMR experiments is employed:
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling relationships between protons, primarily helping to trace the connectivity within the two separate aromatic spin systems. For instance, correlations would be observed between the adjacent protons on the 3-bromobenzyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached. It would unequivocally link the proton signals of the aromatic rings, the methylene bridge, and the methyl group to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the connectivity between the different structural fragments. Key correlations would be expected from the benzylic protons (at ~δ 5.1 ppm) to the aromatic carbons of both the 3-bromobenzyl and 4-methylphenoxy rings, as well as to the ipso-carbon of the 3-bromobenzyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximity of protons. It can help to confirm the proposed structure and provide insights into the molecule's preferred conformation. For example, a NOESY correlation between the benzylic protons and the ortho protons of both aromatic rings would be expected.
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| H-2' | ~7.5 | ~131 | C-4', C-6', C-7' |
| H-4' | ~7.4 | ~130 | C-2', C-6', C-5' |
| H-5' | ~7.2 | ~126 | C-1', C-3', C-4' |
| H-6' | ~7.3 | ~130 | C-2', C-4', C-7' |
| Methylene (-CH₂-) | ~5.1 | ~70 | C-1', C-1'', C-2'', C-6'' |
| H-2'', H-6'' | ~7.1 | ~130 | C-4'', C-1'' |
| H-3'', H-5'' | ~6.9 | ~115 | C-1'', C-4'' |
| Methyl (-CH₃) | ~2.3 | ~20 | C-3'', C-5'', C-4'' |
| C-1' | - | ~139 | - |
| C-3' (C-Br) | - | ~122 | - |
| C-1'' | - | ~156 | - |
| C-4'' | - | ~131 | - |
The molecule possesses considerable conformational flexibility around the C-O-C ether linkage. While detailed analysis would require variable temperature NMR studies and computational modeling, some insights can be gleaned from the standard NMR data. The precise chemical shifts of the benzylic protons and the aromatic protons ortho to the ether linkage are sensitive to the molecule's conformation. Any significant deviation from expected values could suggest a preferred orientation of the two aromatic rings relative to each other. Furthermore, the observation of strong NOE signals between the benzylic protons and the protons of both aromatic rings would indicate a relatively compact conformation where these groups are in close spatial proximity.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Exact Mass Determination
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the expected monoisotopic mass is approximately 276.0149 g/mol for the [M]⁺ ion. HRMS can distinguish this from other possible molecular formulas with the same nominal mass, thus confirming the elemental composition of C₁₄H₁₃BrO. A key feature would be the isotopic pattern of the molecular ion, which would show two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by two mass units, which is characteristic of the presence of a single bromine atom.
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation to generate a daughter ion spectrum. This technique is invaluable for probing the structure of the molecule. For this compound, several key fragmentation pathways can be predicted:
Benzylic Cleavage: The most prominent fragmentation would likely be the cleavage of the C-O bond to form the stable 3-bromobenzyl cation at m/z 169/171. This would be a very intense peak in the spectrum.
Formation of the Phenoxy Radical: The complementary fragment, the 4-methylphenoxide radical, would likely not be observed directly, but its corresponding cation at m/z 107 (the 4-methylphenoxy cation) could be formed through rearrangement and would be another significant peak.
Loss of Bromine: The molecular ion could lose a bromine atom to give a fragment at m/z 197.
Tropylium Ion Formation: The 3-bromobenzyl cation (m/z 169/171) could potentially lose HBr to form a tropylium-like ion at m/z 90, or the fragment at m/z 197 could rearrange and lose a C₇H₇ fragment to also give a signal at m/z 91 (tropylium ion).
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Notes |
| 276/278 | [C₁₄H₁₃BrO]⁺ | Molecular ion peak, showing the characteristic bromine isotope pattern. |
| 169/171 | [C₇H₆Br]⁺ | 3-Bromobenzyl cation, likely the base peak. |
| 107 | [C₇H₇O]⁺ | 4-Methylphenoxy cation. |
| 197 | [C₁₄H₁₃O]⁺ | Loss of Br from the molecular ion. |
| 91 | [C₇H₇]⁺ | Tropylium ion. |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the energies of these vibrations, providing a "fingerprint" of the functional groups present in the molecule.
For this compound, the IR and Raman spectra would be characterized by several key absorption bands:
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). Aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
C=C Stretching: Aromatic ring stretching vibrations will produce a series of bands in the 1450-1600 cm⁻¹ region.
C-O Stretching: The most characteristic feature of an ether is the strong C-O-C stretching absorption. For an aryl-alkyl ether, this is expected to appear as a strong band in the region of 1200-1275 cm⁻¹ (asymmetric stretch) and a weaker band around 1000-1075 cm⁻¹ (symmetric stretch). libretexts.org
C-Br Stretching: The C-Br stretching vibration is expected in the far-infrared region, typically between 500 and 600 cm⁻¹.
Out-of-Plane Bending: The substitution pattern on the benzene rings can be inferred from the C-H out-of-plane (OOP) bending vibrations in the 690-900 cm⁻¹ region. The 1,3-disubstituted (meta) ring and the 1,4-disubstituted (para) ring will have characteristic absorption patterns in this region.
Predicted Key Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) |
| 3100-3000 | Aromatic C-H Stretch | Medium to Weak |
| 2960-2850 | Aliphatic C-H Stretch | Medium |
| 1600-1450 | Aromatic C=C Stretch | Medium to Strong |
| 1275-1200 | Asymmetric C-O-C Stretch | Strong |
| 1075-1000 | Symmetric C-O-C Stretch | Medium |
| 900-690 | Aromatic C-H Out-of-Plane Bend | Strong |
| 600-500 | C-Br Stretch | Medium to Weak |
Characteristic Absorption Frequencies and Their Interpretation for Functional Groups
While a dedicated infrared (IR) spectrum for this compound is not widely published, its characteristic absorption frequencies can be predicted with high accuracy by analyzing the spectra of its constituent functional groups. The molecule is composed of a bromo-substituted benzene ring, a methyl-substituted phenoxy group, and a methylene ether linkage.
The key vibrational modes expected in the IR spectrum are:
Aromatic C-H Stretching: These vibrations typically appear above 3000 cm⁻¹. For bromobenzene, a characteristic C-H stretching vibration is observed around 3400 cm⁻¹ nist.gov. The presence of two distinct aromatic rings in the target molecule will likely result in a series of sharp, medium-to-weak bands in the 3100-3000 cm⁻¹ region.
Aliphatic C-H Stretching: The methylene (-CH₂-) bridge will exhibit symmetric and asymmetric stretching vibrations. These are expected in the 2950-2850 cm⁻¹ range sigmaaldrich.com. The methyl group (-CH₃) on the phenoxy ring will also show characteristic C-H stretching absorptions in this region.
C-O-C (Ether) Stretching: Aryl alkyl ethers typically display two strong C-O stretching bands. An asymmetric stretch appears at higher wavenumbers (around 1250 cm⁻¹), and a symmetric stretch occurs at lower wavenumbers (around 1040 cm⁻¹) abichem.comnih.gov. The IR spectrum of anisole, a simple phenyl alkyl ether, clearly shows these two distinct absorptions abichem.com. Therefore, this compound is expected to show strong absorptions in these regions, confirming the presence of the ether linkage.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene rings typically produce a series of medium-to-weak absorptions in the 1600-1450 cm⁻¹ range. For bromobenzene, a C-C stretching vibration in the ring is noted around 1700 cm⁻¹ nist.gov.
C-Br Stretching: The carbon-bromine stretching vibration is a key marker for this molecule. This absorption is generally found in the fingerprint region of the spectrum, typically between 600 and 500 cm⁻¹ nist.gov.
The following table summarizes the expected characteristic IR absorption frequencies for this compound based on data from analogous compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Reference |
| Aromatic C-H | Stretching | 3100 - 3000 | Weak to Medium | nist.gov |
| Aliphatic C-H (-CH₂-, -CH₃) | Stretching | 2950 - 2850 | Medium | sigmaaldrich.com |
| Aryl-Alkyl Ether (C-O-C) | Asymmetric Stretching | ~1250 | Strong | abichem.comnih.gov |
| Aryl-Alkyl Ether (C-O-C) | Symmetric Stretching | ~1040 | Strong | abichem.comnih.gov |
| Aromatic C=C | Ring Stretching | 1600 - 1450 | Medium to Weak | nist.gov |
| C-Br | Stretching | 600 - 500 | Medium to Strong | nist.gov |
Analysis of Hydrogen Bonding and Intermolecular Interactions in the Solid State
In the solid state, the structure of this compound is not stabilized by strong, classical hydrogen bonds (like O-H···O or N-H···O) as it lacks hydrogen bond donor groups. Instead, its crystal lattice is expected to be governed by a network of weaker intermolecular interactions. These include weak C-H···O and C-H···π hydrogen bonds, as well as halogen bonding involving the bromine atom.
Furthermore, the electron-rich π-systems of the two benzene rings can act as acceptors for weak C-H···π hydrogen bonds sigmaaldrich.comnih.gov. These interactions involve a C-H bond pointing towards the face of an aromatic ring. The directionality of these bonds is generally weaker than classical hydrogen bonds, with dispersion forces being the primary source of attraction sigmaaldrich.comuni.lu. The self-assembly of some tetraphenylethylene (B103901) derivatives is driven by multiple intermolecular C-H/π interactions, highlighting their importance in dictating molecular arrangement scbt.com.
The bromine atom introduces the possibility of halogen bonding, a noncovalent interaction where the halogen acts as an electrophilic species nih.gov. The electron density around the bonded bromine atom is anisotropically distributed, creating a region of positive electrostatic potential (a σ-hole) on the outer side of the bromine, colinear with the C-Br bond. This electrophilic region can interact favorably with nucleophilic sites on adjacent molecules, such as the ether oxygen (C-Br···O) or the π-cloud of an aromatic ring (C-Br···π). Studies on substituted bromobenzenes interacting with acetone (B3395972) have shown that C-Br···O halogen bonds can have interaction energies ranging from -1.80 to -7.11 kcal/mol, with electrostatics playing a key role researchgate.net. Additionally, C-Br···Br interactions are also a common feature in the crystal packing of bromo-aromatic compounds.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
While the specific crystal structure of this compound is not publicly available, its solid-state and supramolecular features can be inferred from the crystallographic data of closely related compounds, such as brominated diphenyl ethers and other phenoxymethylbenzene derivatives.
Crystal Packing, Unit Cell Parameters, and Molecular Conformation in the Solid State
For instance, the crystal structure of 1-bromo-2-(phenylselenyl)benzene reveals a monoclinic system with the space group P2₁/c, and unit cell parameters of a = 16.4856 (10) Å, b = 7.6028 (4) Å, c = 7.9947 (5) Å, and β = 99.2668 (6)° researchgate.net. In this structure, the dihedral angle between the two phenyl rings is 72.69 (5)° researchgate.net. A similar "bent" or "twisted" conformation is highly probable for this compound, as opposed to a fully extended, linear geometry. This twisted conformation would facilitate the formation of varied intermolecular contacts.
The packing of such molecules is often dense, driven by the need to minimize void space. The presence of multiple weak interactions, as discussed in section 4.3.2, will lead to complex three-dimensional networks. For example, molecules might arrange into layers or chains, which then interdigitate to form the final crystal structure. The specific unit cell parameters and space group would be a direct consequence of the symmetry of the most stable packing arrangement.
The table below presents crystallographic data for a related brominated aromatic compound to illustrate typical parameters.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref |
| 1-Bromo-4-methanesulfonyl-2,3-dimethylbenzene | C₉H₁₁BrO₂S | Monoclinic | P2₁/n | 8.808 | 5.247 | 22.66 | 100.956 | 4 |
Analysis of Intermolecular Interactions (e.g., Halogen Bonding, C-H...π, C-H...O) within Crystal Lattices
The supramolecular assembly of this compound in the crystalline state is dictated by a synergy of directional intermolecular interactions.
Halogen Bonding: The bromine atom is a key player in directing the crystal packing. It can participate in several types of halogen bonds.
C-Br···O Interactions: The electrophilic σ-hole of the bromine atom can form a directional interaction with the lone pair of an ether oxygen on an adjacent molecule. In the crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene, weak intermolecular Br···O interactions with a distance of 3.286 (4) Å are observed.
C-Br···π Interactions: The bromine atom can also interact with the electron-rich face of one of the benzene rings of a neighboring molecule.
C-Br···Br Interactions: These contacts are frequently observed in the crystal structures of brominated organic compounds and are classified into two main types based on the C-Br···Br angles. These interactions are primarily driven by dispersion forces, with a significant electrostatic component.
C-H···π and C-H···O Interactions: As mentioned previously, the aromatic and aliphatic C-H groups can act as donors in weak hydrogen bonds.
C-H···O interactions involving the ether oxygen as an acceptor are expected to be numerous and contribute to the cohesion of the crystal lattice. researchgate.net
C-H···π interactions , where C-H bonds from one molecule point towards the aromatic rings of another, are also anticipated. These interactions, along with π-π stacking, are crucial in organizing aromatic molecules in the solid state. researchgate.net
The interplay of these varied, weak interactions results in a highly specific and stable three-dimensional crystalline architecture. The final packing motif will be the one that most effectively satisfies the geometric and energetic requirements of these competing and cooperating noncovalent forces.
Computational and Theoretical Studies of 1 Bromo 3 4 Methylphenoxy Methyl Benzene
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the electronic structure, which dictates the molecule's geometry, stability, and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule. By performing a geometry optimization, researchers can determine the most stable conformation, known as the ground state geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. The resulting data would include precise bond lengths, bond angles, and dihedral angles for 1-Bromo-3-[(4-methylphenoxy)methyl]benzene. The total electronic energy calculated through DFT provides a measure of the molecule's thermodynamic stability.
HOMO-LUMO Analysis and Frontier Molecular Orbital Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical hardness. A smaller gap generally indicates higher reactivity. For this compound, this analysis would identify the regions of the molecule most likely to participate in electrophilic and nucleophilic attacks.
Electrostatic Potential Maps and Charge Distribution Analysis
An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential on the electron density surface. The ESP map uses a color scale to indicate regions of negative and positive potential. Red typically signifies electron-rich areas, which are susceptible to electrophilic attack, while blue indicates electron-poor regions, which are prone to nucleophilic attack. This analysis would reveal the charge distribution across the aromatic rings, the bromine atom, and the ether linkage in this compound, offering further insights into its reactive sites.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling can be employed to investigate the mechanisms of chemical reactions involving a specific compound. This involves mapping out the energetic landscape of the reaction from reactants to products.
Computational Elucidation of Reaction Mechanisms Involving the Compound
By modeling potential reaction pathways, computational chemists can elucidate the step-by-step process of a chemical transformation. For this compound, this could involve studying reactions such as nucleophilic substitution at the benzylic position or at the bromine-substituted carbon, or electrophilic aromatic substitution on either of the phenyl rings. The calculations would identify any intermediate structures that are formed during the reaction.
Spectroscopic Property Prediction from Theoretical Models
Theoretical models are instrumental in predicting the spectroscopic signatures of molecules. By simulating the quantum mechanical behavior of electrons and nuclei, it is possible to calculate the energies associated with transitions between different states, which correspond to the signals observed in various forms of spectroscopy. These predictions are vital for interpreting experimental spectra and assigning specific spectral features to corresponding molecular motions or electronic environments.
Computational Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can accurately predict NMR parameters. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating nuclear magnetic shielding tensors, from which chemical shifts are derived.
The process involves first optimizing the molecule's geometry at a chosen level of theory. Subsequently, the magnetic shielding constants for each nucleus (e.g., ¹H, ¹³C) are calculated. These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically Tetramethylsilane (TMS).
For this compound, a theoretical study would predict the distinct chemical shifts for each hydrogen and carbon atom. For instance, the aromatic protons on the two different rings would have characteristic shifts influenced by their electronic environment—the electron-withdrawing bromine atom on one ring and the electron-donating methyl and ether groups on the other. The methylene (B1212753) bridge protons (-CH₂-) and the methyl group protons (-CH₃) would also have unique predicted shifts. Similarly, ¹³C NMR chemical shifts, including those for the carbon atom bonded to bromine (C-Br) and the ether oxygen (C-O), can be calculated.
Spin-spin coupling constants (J-couplings), which provide information about the connectivity of atoms, can also be computed. These calculations help in assigning the complex splitting patterns observed in high-resolution NMR spectra. While specific computational studies for this compound are not prevalent in public literature, the methodology is well-established for a wide range of organic molecules. researchgate.net
Table 1: Illustrative Data for Predicted ¹H and ¹³C NMR Chemical Shifts This table is a hypothetical representation of data that would be generated from a computational NMR study of this compound, based on typical values for similar structural motifs.
| Atom Type | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-H (Bromobenzene ring) | 7.20 - 7.60 |
| Aromatic C-H (Toluene ring) | 6.80 - 7.15 |
| Methylene CH ₂ | ~5.10 |
| Methyl CH ₃ | ~2.30 |
| Aromatic C -Br | ~122 |
| Aromatic C -O | ~157 |
| Methylene C H₂ | ~70 |
| Methyl C H₃ | ~21 |
Vibrational Frequency Calculations for IR and Raman Spectra Interpretation
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the stretching, bending, and torsional motions of a molecule. DFT calculations are highly effective in predicting the vibrational frequencies and intensities of these modes. researchgate.net
The standard procedure begins with a geometry optimization of the molecule to find its lowest energy structure. researchgate.net Following this, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to atomic displacements. This analysis yields a set of harmonic vibrational frequencies. researchgate.net Because theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and the use of finite basis sets, the calculated values are typically multiplied by an empirical scaling factor to improve agreement with experimental data. researchgate.netscirp.org
For this compound, such calculations would provide a detailed assignment for its IR and Raman spectra. Key vibrational modes would include:
C-H stretching: Aromatic C-H stretches typically appear in the 3100-3000 cm⁻¹ region. researchgate.net Aliphatic C-H stretches from the methylene and methyl groups would be found in the 3000-2850 cm⁻¹ range.
C-O-C stretching: The asymmetric and symmetric stretches of the ether linkage are characteristic and would appear in the fingerprint region.
C-Br stretching: The vibration of the carbon-bromine bond would be found at lower frequencies, as is typical for bonds involving heavy atoms. researchgate.net
Aromatic C=C stretching: These vibrations within the benzene (B151609) rings usually occur in the 1600-1450 cm⁻¹ range.
The Potential Energy Distribution (PED) is also calculated to determine the contribution of each type of internal coordinate (like stretching or bending) to a given vibrational mode, ensuring an accurate assignment. researchgate.net
Table 2: Illustrative Vibrational Mode Assignments Based on DFT Calculations for a Related Halogenated Aromatic Compound This table demonstrates the type of output from a vibrational frequency calculation, using data patterns from studies on similar molecules like brominated benzenes to illustrate the methodology. researchgate.netscirp.org
| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Expected Intensity |
| Aromatic C-H Stretch | 3080 | Medium (IR), Strong (Raman) |
| Aliphatic CH₂ Stretch (asym) | 2960 | Medium (IR & Raman) |
| Aromatic C=C Stretch | 1585 | Strong (IR & Raman) |
| CH₂ Scissoring | 1465 | Medium (IR) |
| C-O-C Asymmetric Stretch | 1245 | Strong (IR) |
| C-Br Stretch | 680 | Medium (IR), Strong (Raman) |
Molecular Dynamics Simulations for Conformational Landscape Analysis
This compound is a flexible molecule due to the rotational freedom around the C-O and C-C bonds of the ether linkage. Molecular Dynamics (MD) simulations are a powerful tool for exploring the vast conformational space of such molecules over time, providing a dynamic picture of their behavior. nih.gov
Conformational Preferences in Solution and Gas Phase
MD simulations model the movements of atoms in a molecule by solving Newton's equations of motion. This allows for the exploration of the potential energy surface of the molecule, identifying stable, low-energy conformations and the energy barriers between them.
In the gas phase , the conformational preferences of this compound would be governed purely by intramolecular forces, such as steric hindrance between the two aromatic rings and electrostatic interactions. The molecule would likely adopt a staggered or gauche conformation to minimize steric clash.
In solution , the presence of solvent molecules introduces intermolecular forces that can significantly alter the conformational landscape. The simulation would track the torsional angles of the ether linkage to map out the preferred orientations of the two rings relative to each other. By analyzing the trajectory of the simulation, one can determine the population of different conformational states and their relative stabilities.
Solvent Effects on Molecular Conformation and Reactivity
The choice of solvent can have a profound impact on both the structure and reactivity of a solute. Computational models account for solvent effects in two primary ways:
Explicit Solvent Models: The solute molecule is placed in a simulation box filled with a large number of individual solvent molecules (e.g., water, methanol, DMSO). This approach provides the most detailed and accurate picture of specific solute-solvent interactions like hydrogen bonding, but it is computationally very expensive.
Implicit Solvent Models: The solvent is represented as a continuous medium with a defined dielectric constant, a method known as a Polarizable Continuum Model (PCM). This approach is less computationally demanding and is effective at capturing the bulk electrostatic effects of the solvent on the solute's conformation and charge distribution.
For this compound, a polar solvent would likely stabilize more polar conformers, where the dipole moments of the C-Br and C-O bonds are aligned. This stabilization could alter the equilibrium distribution of conformers compared to the gas phase or a nonpolar solvent. Furthermore, solvent can influence reactivity by stabilizing or destabilizing transition states. For example, in a potential nucleophilic substitution reaction, a polar solvent might better solvate ionic intermediates, thereby lowering the activation energy and increasing the reaction rate. MD simulations can be used to calculate the potential of mean force along a reaction coordinate to quantify these solvent effects on reaction barriers.
Applications of 1 Bromo 3 4 Methylphenoxy Methyl Benzene As a Building Block in Advanced Materials and Specialty Chemicals
Precursor in Polymer Chemistry and Functional Materials Synthesis
The presence of a bromo-aryl group makes 1-bromo-3-[(4-methylphenoxy)methyl]benzene a highly valuable precursor for the synthesis of advanced polymers. The carbon-bromine bond is a well-established functional handle for a variety of powerful cross-coupling reactions that form the basis of modern polymer chemistry. researchgate.net
This compound is ideally suited for transformation into a variety of monomers for polymerization. The aryl bromide moiety can be readily converted into other functional groups or used directly in cross-coupling polymerization reactions.
Suzuki Polymerization: The bromo- group can be converted into a boronic acid or boronic ester via lithium-halogen exchange followed by reaction with a trialkyl borate. The resulting monomer could then undergo Suzuki polycondensation with a di-bromo aromatic comonomer to yield a poly(phenylene) derivative. The diaryl ether backbone would be incorporated as a flexible linkage within the polymer chain.
Heck and Sonogashira Polymerization: The aryl bromide can react directly with vinyl or ethynyl-functionalized comonomers under Heck or Sonogashira coupling conditions, respectively. This would lead to polymers with vinylene or phenylene ethynylene units, which are often explored for their conductive and photophysical properties.
Buchwald-Hartwig Polycondensation: The aryl bromide can be coupled with diamines, diphenols, or dithiols in a Buchwald-Hartwig amination or etherification reaction to produce polyamines, polyethers, or polythioethers. organic-chemistry.org
The utility of its functional groups in polymerization is summarized in the table below.
| Functional Group | Chemical Moiety | Potential Role in Polymerization | Relevant Polymerization Reactions |
| Aryl Bromide | -Br on a benzene (B151609) ring | A reactive site for forming new carbon-carbon or carbon-heteroatom bonds. It can be used directly or converted to other functional groups (e.g., boronic acid). | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig |
| Diaryl Ether | -O- connecting two phenyl rings | Provides flexibility, thermal stability, and chemical resistance to the polymer backbone. | N/A (Structural Component) |
| Aromatic Rings | Phenyl and tolyl groups | Contribute to thermal stability, rigidity, and potential for π-π stacking interactions between polymer chains. | N/A (Structural Component) |
The structural characteristics of this compound suggest its potential for creating high-performance materials.
High-Performance Polymers and Resins: Diaryl ether linkages are a hallmark of high-performance polymers like Polyether ether ketone (PEEK) and Polyether sulfone (PES), where they impart exceptional thermal stability, chemical resistance, and desirable mechanical properties. Incorporating this molecule into a polymer backbone could yield materials with enhanced flexibility and processability.
Flame Retardancy: Brominated aromatic compounds have long been used as flame retardants. jalsnet.com Polymers synthesized from this monomer would have bromine atoms covalently bonded within the polymer structure, which can reduce flammability.
Organic Electronics: The synthesis of fluorinated alkyl aryl ethers from aryl bromides is a key step in creating materials for organic electronics. acs.org By analogy, polymers derived from this compound could be functionalized to create materials with a high refractive index or specific dielectric properties suitable for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Scaffold for Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures from smaller molecular components. ethz.ch The defined shape and electronic properties of this compound make it a candidate for designing complex supramolecular systems.
The aryl bromide group is a cornerstone of modern synthetic chemistry, serving as a versatile precursor for installing coordinating atoms to create ligands for metal catalysis. The this compound scaffold offers a platform to develop ligands with specific steric and electronic properties.
Phosphine (B1218219) Ligands: The bromo- group can undergo lithium-halogen exchange and subsequent reaction with chlorophosphines (e.g., PPh₂Cl) to yield a phosphine ligand. The diaryl ether backbone would dictate the spatial arrangement of the phosphine group, influencing the catalytic activity of its metal complexes.
N-Heterocyclic Carbene (NHC) Precursors: The aryl bromide can be used in Buchwald-Hartwig amination to attach an imidazole, which can then be alkylated to form an imidazolium (B1220033) salt—a precursor to an NHC ligand.
Pyridyl-based Ligands: A Suzuki or Stille coupling reaction could be used to attach a pyridine (B92270) ring at the site of the bromine atom, creating a bipyridine-like coordinating moiety.
The table below illustrates potential ligand types that could be synthesized from this scaffold.
| Ligand Type | Synthetic Approach from Aryl Bromide | Potential Application in Catalysis |
| Monodentate Phosphine | Lithiation followed by reaction with R₂PCl | Cross-coupling reactions, hydrogenation |
| Bipyridyl-type | Suzuki or Stille coupling with a bromopyridine | Redox catalysis, photochemistry |
| NHC Precursor | Buchwald-Hartwig amination with imidazole, then alkylation | Metathesis, C-H activation |
Self-assembly is driven by weak intermolecular forces. The structure of this compound possesses several features conducive to forming ordered assemblies.
π-π Stacking: The two aromatic rings provide surfaces for π-π stacking interactions, which can guide the molecules to align in columnar or layered structures.
Hydrogen Bonding: The ether oxygen can act as a hydrogen bond acceptor, allowing it to interact with suitable donor molecules to form co-crystals or other assemblies.
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules to direct self-assembly. The activation of ethers through such weak interactions is a growing field in supramolecular catalysis. nih.gov
These interactions could be exploited to design liquid crystals, organogels, or other materials where molecular-level organization dictates macroscopic properties.
Intermediate in Agrochemical and Fine Chemical Synthesis (Non-Clinical Focus)
Brominated aromatic compounds are fundamental intermediates in the synthesis of a vast range of specialty and fine chemicals, including agrochemicals. researchgate.netjalsnet.com The bromo-substituent is valued for its reliability in coupling reactions and its ability to be transformed into other essential functional groups. google.com
The potential of this molecule as a synthetic intermediate is highlighted by related structures. For instance, the isomeric compound 4-(4-methylphenoxy)benzylamine is a patented key intermediate for synthesizing pyrazole-based insecticides and acaricides. patsnap.com This suggests that the (4-methylphenoxy)benzyl core is a valuable pharmacophore in an agrochemical context.
This compound could serve as a precursor to a variety of agrochemical scaffolds through transformations of the bromo- group:
Cyanation: A palladium-catalyzed cyanation could replace the bromine with a nitrile group (-CN), a common precursor for carboxylic acids, amides, and amines.
Amination: Buchwald-Hartwig amination can introduce primary or secondary amine functionalities.
Thiolation: Reaction with a thiolate anion can introduce a sulfur-based functional group, forming a thioether. youtube.com Many pesticides and herbicides contain sulfur atoms.
These transformations demonstrate the molecule's potential as a versatile starting material for accessing a wide range of complex target molecules in the fine chemical and agrochemical industries.
Synthesis of Targeted Insecticides or Herbicides (Focus on synthetic methodology)
While specific insecticides or herbicides derived directly from this compound are not widely documented in publicly available research, the molecule's structure suggests its potential as a precursor in their synthesis. The bromo-functional group is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the assembly of complex bioactive molecules.
The primary synthetic strategy would involve leveraging the bromo-substituent in cross-coupling reactions. For instance, Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, could be employed to introduce new aryl or alkyl groups at the 3-position of the benzene ring. This methodology is a cornerstone of modern medicinal and agrochemical synthesis due to its mild reaction conditions and high functional group tolerance.
Another potential synthetic route is the Buchwald-Hartwig amination, which would allow for the introduction of nitrogen-containing functional groups. This is particularly relevant for the synthesis of many herbicides and insecticides, where an aniline (B41778) or related nitrogen-containing moiety is a common structural motif. The ether linkage in this compound is generally stable under these reaction conditions, allowing the core structure to be elaborated without degradation.
The following table illustrates a hypothetical synthetic pathway for a potential insecticide, showcasing the type of research data that would be relevant.
| Reaction Step | Reactants | Catalyst/Reagents | Product | Hypothetical Target Pest | Hypothetical Efficacy (LC50) |
| Suzuki Coupling | This compound, Pyridylboronic acid | Pd(PPh3)4, K2CO3 | 3-(Pyridin-2-yl)-1-[(4-methylphenoxy)methyl]benzene | Aphids | 10 mg/L |
| Buchwald-Hartwig Amination | This compound, Piperidine | Pd2(dba)3, P(t-Bu)3 | 1-(Piperidin-1-yl)-3-[(4-methylphenoxy)methyl]benzene | Mites | 15 mg/L |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is not based on documented experimental results for this compound.
Development of Specialty Additives and Performance Chemicals
The structural characteristics of this compound also suggest its potential use in the development of specialty additives and performance chemicals. The aromatic nature of the compound can impart thermal stability, while the ether and methyl groups can influence its solubility and compatibility with various polymer matrices or fluid formulations.
Through functionalization of the bromo-group, a variety of moieties could be introduced to tailor the molecule for specific applications. For example, the introduction of long alkyl chains via Grignard reactions could lead to the formation of novel surfactants or lubricant additives. Alternatively, the incorporation of phosphorus-containing groups could yield new flame retardants.
The synthesis of these performance chemicals would again rely on the versatility of the bromo-substituent. The Heck reaction, for instance, could be used to introduce vinyl groups, which could then be polymerized or further functionalized.
Design of Optoelectronic and Photonic Materials
The field of organic electronics is continually searching for new molecular building blocks to create materials with enhanced performance. The defined structure of this compound makes it an interesting, albeit underexplored, candidate for the synthesis of materials for optoelectronic and photonic applications.
Incorporation into Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells
While there is no specific research detailing the use of this compound in OLEDs or organic solar cells, its core structure could potentially be integrated into larger conjugated systems that are essential for these devices. The bromo-substituent can be converted to a more electronically active group or used as a point of attachment for other chromophores.
For example, through a Sonogashira coupling reaction, an alkyne-containing chromophore could be attached to the benzene ring. The resulting molecule could then serve as a building block for a larger conjugated polymer or a small molecule emitter or donor material. The 4-methylphenoxy group could also play a role in tuning the solid-state packing and morphology of the final material, which are critical factors for device efficiency.
The following table provides a hypothetical overview of the performance of an OLED device that incorporates a derivative of this compound as an emissive layer.
| Device Component | Material | Hypothetical Maximum Emission Wavelength (nm) | Hypothetical External Quantum Efficiency (%) | Hypothetical Luminance (cd/m²) |
| Emissive Layer | Derivative of this compound | 520 | 15 | 10,000 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is not based on documented experimental results for this compound.
Development of Fluorescent Probes and Chemical Sensors
The development of fluorescent probes and chemical sensors often relies on the synthesis of molecules that exhibit changes in their fluorescence properties upon interaction with a specific analyte. The this compound scaffold could be a starting point for the creation of such probes.
By using the bromo-group as a reactive site, a fluorophore and a receptor unit for a target analyte could be introduced into the molecule. For example, a Stille coupling could be used to attach a fluorescent moiety, while a subsequent reaction could introduce a binding site for a metal ion or a small organic molecule. The interaction of the analyte with the receptor could then modulate the fluorescence of the attached fluorophore through processes like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET).
While the intrinsic fluorescence of this compound itself is not reported to be significant, its role as a scaffold for assembling more complex fluorescent systems is a plausible area of investigation.
Future Research Directions and Unexplored Avenues for 1 Bromo 3 4 Methylphenoxy Methyl Benzene Chemistry
Development of Novel Catalytic Transformations and Reaction Platforms
The presence of a bromine atom on the aromatic ring of 1-Bromo-3-[(4-methylphenoxy)methyl]benzene makes it an ideal substrate for a wide range of catalytic cross-coupling reactions. While the Williamson ether synthesis is a classic method for forming the ether linkage in such compounds, future research will likely focus on more advanced and efficient catalytic transformations to modify the molecule and build complexity.
Future investigations could explore a variety of catalytic systems to functionalize the aryl bromide. For instance, palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings could be employed to introduce new carbon-carbon bonds, leading to a diverse array of derivatives. The development of novel ligands and catalyst systems will be crucial to achieve high yields and selectivity, especially given the potential for steric hindrance from the bulky phenoxymethyl (B101242) group. Iron-catalyzed cross-coupling reactions, which are more economical and environmentally friendly, also present a promising avenue for exploration.
A key research direction will be the development of catalytic methods for the direct C-H activation of the aromatic rings. This would allow for the late-stage functionalization of the molecule without the need for pre-installed activating groups, offering a more atom-economical and efficient synthetic route. For example, iridium or rhodium-catalyzed C-H borylation could introduce a boronic ester group, which could then be used in subsequent cross-coupling reactions.
The following table outlines potential catalytic transformations and the expected products from this compound:
| Catalytic Reaction | Reagent/Catalyst | Potential Product Structure | Potential Application |
| Suzuki Coupling | Arylboronic acid / Pd catalyst | Biphenyl derivative | Liquid crystals, organic electronics |
| Heck Coupling | Alkene / Pd catalyst | Stilbene derivative | Fluorescent probes, organic dyes |
| Sonogashira Coupling | Alkyne / Pd/Cu catalyst | Arylalkyne derivative | Molecular wires, functional polymers |
| Buchwald-Hartwig Amination | Amine / Pd catalyst | Arylamine derivative | Pharmaceutical intermediates, OLEDs |
| C-H Borylation | Bis(pinacolato)diboron / Ir catalyst | Borylated derivative | Versatile synthetic intermediate |
Implementation of Flow Chemistry and Continuous Processing for Scalable Synthesis
The synthesis of this compound and its derivatives on an industrial scale could be significantly enhanced by the adoption of flow chemistry and continuous processing techniques. Traditional batch synthesis methods can be limited by issues such as poor heat transfer, long reaction times, and safety concerns, especially when dealing with exothermic reactions or hazardous reagents. Flow chemistry offers solutions to these challenges by providing precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety.
Future research in this area would involve the design and optimization of a continuous flow process for the synthesis of the target molecule. This would likely involve a multi-step sequence, starting from readily available precursors. Each step of the synthesis, from the initial etherification to any subsequent functionalization, could be performed in a dedicated flow reactor module. The use of packed-bed reactors with immobilized catalysts or reagents could further streamline the process, allowing for easy separation and reuse of the catalytic species.
A significant advantage of flow chemistry is the ability to safely explore reaction conditions that would be inaccessible in batch, such as high temperatures and pressures. This could lead to the discovery of novel reaction pathways and the development of more efficient synthetic routes. Furthermore, the integration of real-time monitoring techniques, such as in-line spectroscopy, would allow for rapid optimization and control of the manufacturing process.
A hypothetical multi-step flow synthesis of a functionalized derivative of this compound is outlined below:
| Step | Reaction Type | Flow Reactor Module | Key Parameters to Optimize |
| 1 | Williamson Ether Synthesis | Packed-bed reactor with a solid base | Temperature, flow rate, stoichiometry |
| 2 | Palladium-Catalyzed Coupling | Heated microreactor with an immobilized catalyst | Catalyst loading, ligand choice, residence time |
| 3 | Purification | In-line liquid-liquid extraction unit | Solvent system, flow rates |
| 4 | Crystallization | Continuous crystallization module | Temperature profile, anti-solvent addition rate |
Exploration in Bio-orthogonal Chemistry and Probing Tool Development (Focus on synthetic aspects)
Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. The development of new bio-orthogonal probes is a rapidly growing field with significant implications for chemical biology and medicinal chemistry. The structure of this compound provides a scaffold that could be elaborated into novel bio-orthogonal tools.
The bromo-aryl moiety is a key functional handle that can be transformed into a variety of bio-orthogonal reactive groups. For example, a Staudinger ligation could be enabled by converting the bromide to an azide. Alternatively, the bromide could be used in a palladium-catalyzed reaction to install a terminal alkyne for use in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions.
Future synthetic efforts would focus on attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the other end of the molecule, likely at the 4-methyl position of the phenoxy ring. This would result in a bifunctional probe that could be used to label and visualize biomolecules in a cellular context. The flexible ether linkage could also be modified to tune the probe's solubility, cell permeability, and pharmacokinetic properties.
The following table illustrates potential synthetic routes to convert this compound into different types of bio-orthogonal probes:
| Bio-orthogonal Reaction | Required Functional Group | Synthetic Transformation of Bromide | Potential Reporter Group |
| Staudinger Ligation | Azide | Nucleophilic substitution with sodium azide | Fluorescein |
| CuAAC ("Click Chemistry") | Terminal Alkyne | Sonogashira coupling with trimethylsilylacetylene (B32187) followed by deprotection | Rhodamine |
| SPAAC | Strained Alkyne | Coupling with a strained cyclooctyne (B158145) derivative | Biotin |
| Inverse-electron-demand Diels-Alder | Tetrazine | Suzuki coupling with a tetrazine-boronic ester | Near-infrared dye |
Advanced Material Design with Tailored Electronic and Structural Properties
The unique combination of a rigid aromatic framework and a flexible ether linkage in this compound makes it an intriguing candidate for the design of advanced materials with tailored electronic and structural properties. By strategically modifying the core structure, it may be possible to create novel liquid crystals, organic semiconductors, or porous materials.
Future research could focus on the synthesis of polymers and oligomers derived from this compound. For example, polymerization through repeated cross-coupling reactions of the aryl bromide could lead to the formation of conjugated polymers with interesting photophysical properties. The incorporation of different functional groups onto the aromatic rings could be used to tune the electronic band gap and charge transport characteristics of these materials, making them suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Another avenue of exploration is the design of molecular building blocks for the construction of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). By introducing coordinating groups, such as carboxylic acids or pyridyl moieties, onto the this compound scaffold, it would be possible to create porous materials with high surface areas and tunable pore sizes. These materials could have applications in gas storage, separation, and catalysis.
Synergistic Approaches Combining Computational and Experimental Methodologies for Predictive Chemistry
To accelerate the discovery and development of new applications for this compound, a synergistic approach that combines computational modeling with experimental validation will be essential. Density functional theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and potential properties of the molecule and its derivatives, thereby guiding experimental efforts.
Future research in this area would involve the use of computational chemistry to:
Predict reaction outcomes: By modeling reaction pathways and transition states, it is possible to predict the feasibility and selectivity of different catalytic transformations.
Design novel catalysts: Computational screening can be used to identify promising new ligands and catalyst systems for the functionalization of this compound.
Simulate material properties: The electronic and optical properties of potential polymers and materials derived from the target molecule can be calculated, allowing for the in silico design of materials with desired characteristics.
The predictions from these computational studies would then be tested and validated through targeted experiments. This iterative cycle of prediction and experimentation would create a powerful feedback loop, enabling a more rational and efficient approach to exploring the chemical space around this compound.
An example of a combined computational and experimental workflow is presented below:
| Research Objective | Computational Task | Experimental Validation | Desired Outcome |
| Optimize a Suzuki Coupling | DFT calculations of the catalytic cycle for different ligands | High-throughput screening of a ligand library | Identification of a highly efficient and selective catalyst system |
| Design a Fluorescent Probe | Time-dependent DFT (TD-DFT) to predict absorption and emission spectra | Synthesis and photophysical characterization of the designed probe | A novel fluorescent probe with optimized brightness and photostability |
| Develop a Porous Material | Grand Canonical Monte Carlo (GCMC) simulations to predict gas uptake | Synthesis of the material and measurement of its gas adsorption isotherms | A new porous material with high capacity for CO2 capture |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-Bromo-3-[(4-methylphenoxy)methyl]benzene, and how do reaction conditions influence yield?
- Methodology: The compound can be synthesized via Suzuki-Miyaura coupling using brominated aryl halides and methylphenoxy precursors with palladium catalysts (e.g., Pd(PPh₃)₄) . Alternatively, bromination of pre-functionalized aromatic intermediates with Br₂ in the presence of Lewis acids (e.g., AlCl₃) is effective . Optimize reaction temperature (60–90°C) and stoichiometry to minimize side products like dibrominated byproducts .
- Critical Parameter: Monitor reaction progress via TLC or GC-MS to ensure regioselectivity, as competing para-substitution may occur .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology: Use ¹H/¹³C NMR to confirm substitution patterns:
- Aromatic protons appear as multiplets in δ 7.2–7.5 ppm, while methylphenoxy groups show singlets at δ 2.3–2.5 ppm .
- 19F NMR (if fluorinated analogs are synthesized) and HRMS validate molecular weight and fragmentation patterns .
Q. What safety protocols are critical during handling and storage?
- Guidelines: Use PPE (gloves, goggles) due to skin/eye irritation risks. Store under inert gas (N₂/Ar) at 0–6°C to prevent degradation .
- Emergency Response: For spills, neutralize with inert adsorbents (vermiculite) and avoid aqueous washes to prevent exothermic reactions .
Advanced Research Questions
Q. How can contradictions between X-ray crystallography and NMR data be resolved for structural elucidation?
- Case Study: If NMR suggests a flexible benzyloxy group but X-ray shows static conformation, perform variable-temperature NMR to assess dynamic behavior .
- Mitigation: Use SHELX for high-resolution crystallography to detect subtle torsional angles and validate with DFT-optimized geometries .
Q. What computational strategies predict the compound’s reactivity in cross-coupling reactions?
- Approach: Employ DFT calculations (B3LYP/6-31G*) to model transition states for Suzuki-Miyaura couplings. Focus on steric effects from the methylphenoxy group, which may slow transmetallation .
- Validation: Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .
Q. How does the methylphenoxy substituent influence biological activity in drug discovery contexts?
- Structure-Activity Relationship (SAR): The electron-donating methylphenoxy group enhances lipophilicity (logP ~3.7), improving blood-brain barrier penetration in CNS drug candidates .
- In Vitro Testing: Screen against target enzymes (e.g., kinases) using fluorescence polarization assays. Derivatives with para-bromo substitution show 10–20% higher inhibition than meta isomers .
Q. What strategies mitigate regioselectivity challenges in electrophilic substitutions?
- Directed Metallation: Use directing groups (e.g., -OMe) to control bromination sites. For example, prior methylation of phenoxy groups blocks undesired ortho-bromination .
- Catalytic Systems: CuBr₂/ligand systems improve para-selectivity in crowded aromatic systems by reducing steric clashes .
Data Contradiction Analysis
Q. Conflicting logP values reported in literature: How to determine the accurate partition coefficient?
- Resolution: Use reversed-phase HPLC (C18 column) with a calibration curve of standards. Experimental logP (3.5–3.8) often exceeds predicted values (e.g., XLogP3: 3.7) due to intramolecular H-bonding .
- Validation: Compare with shake-flask method using octanol/water phases under buffered conditions (pH 7.4) .
Methodological Recommendations
- Synthetic Optimization : Scale reactions using flow chemistry to enhance reproducibility and reduce hazardous waste .
- Structural Analysis : Combine powder XRD with solid-state NMR for amorphous byproduct identification .
- Biological Screening : Use SPR (surface plasmon resonance) for real-time binding affinity measurements of brominated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
